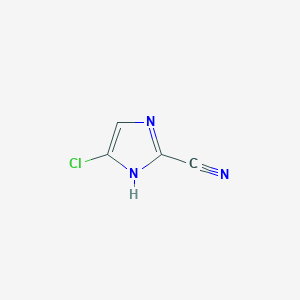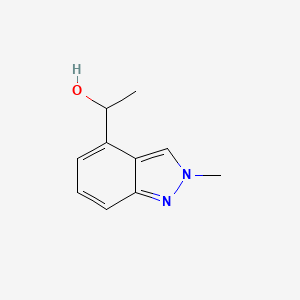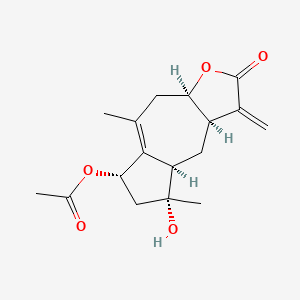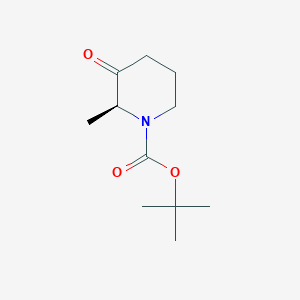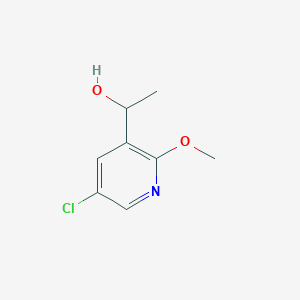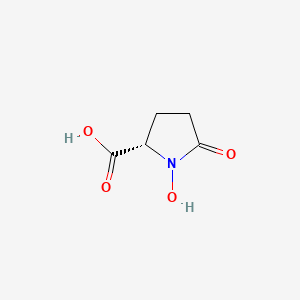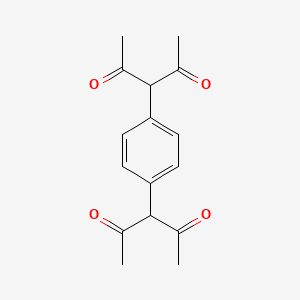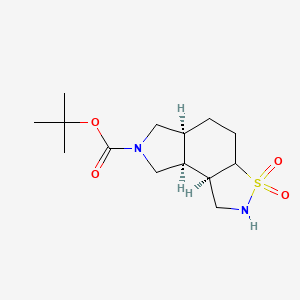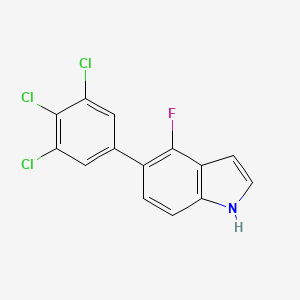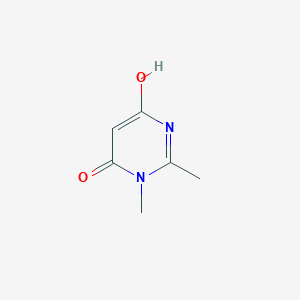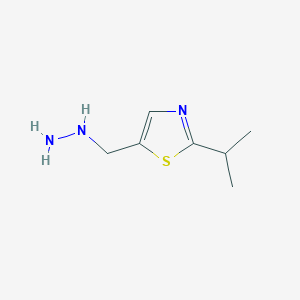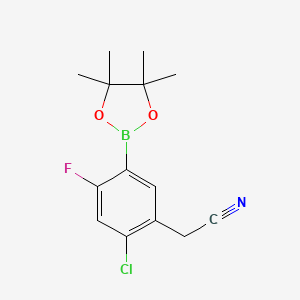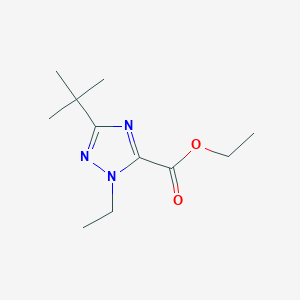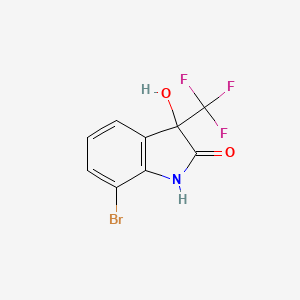
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of 7-bromoindole with trifluoroacetic acid and a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as trifluoroacetic anhydride may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form corresponding ketones.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Amines or alkyl halides.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 7-amino or 7-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the bromine atom, resulting in different chemical properties and biological activities.
7-Bromoindole: Lacks the hydroxyl and trifluoromethyl groups, leading to reduced biological activity.
3-Hydroxy-7-methylindolin-2-one: Substitution of the bromine atom with a methyl group alters the compound’s reactivity and biological effects.
Uniqueness: 7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and binding affinity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C9H5BrF3NO2 |
|---|---|
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
7-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5BrF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChI-Schlüssel |
IQHVDAAGANTFGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


